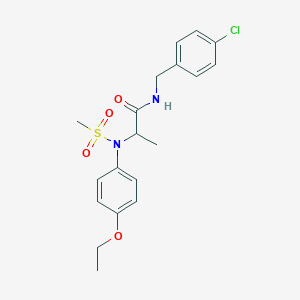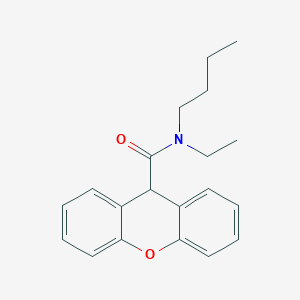![molecular formula C17H26ClN3O B3981238 4-{[1-(2-chlorophenyl)piperidin-4-yl]amino}-N,N-dimethylbutanamide](/img/structure/B3981238.png)
4-{[1-(2-chlorophenyl)piperidin-4-yl]amino}-N,N-dimethylbutanamide
Descripción general
Descripción
4-{[1-(2-chlorophenyl)piperidin-4-yl]amino}-N,N-dimethylbutanamide is a chemical compound that is commonly known as CDMB. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential use in treating various neurological disorders.
Mecanismo De Acción
CDMB works by inhibiting the reuptake of dopamine by the 4-{[1-(2-chlorophenyl)piperidin-4-yl]amino}-N,N-dimethylbutanamide. This results in increased levels of dopamine in the synaptic cleft, which leads to enhanced neurotransmission. The increased dopamine levels are responsible for the therapeutic effects of CDMB.
Biochemical and Physiological Effects
CDMB has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which leads to enhanced neurotransmission. This, in turn, leads to improved cognitive function, motor function, and mood. CDMB has also been shown to have neuroprotective effects, which may be beneficial in treating various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CDMB is its selectivity for the 4-{[1-(2-chlorophenyl)piperidin-4-yl]amino}-N,N-dimethylbutanamide. This makes it an ideal tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of CDMB is its relatively short half-life, which may limit its use in long-term studies.
Direcciones Futuras
There are several future directions for research on CDMB. One area of research is the development of more potent and selective inhibitors of the 4-{[1-(2-chlorophenyl)piperidin-4-yl]amino}-N,N-dimethylbutanamide. Another area of research is the development of novel therapeutic agents for the treatment of various neurological disorders. Additionally, research is needed to better understand the mechanisms of action of CDMB and its potential side effects.
Conclusion
In conclusion, CDMB is a potent and selective inhibitor of the this compound that has been extensively studied for its potential use in treating various neurological disorders. It works by increasing dopamine levels in the brain, which leads to enhanced neurotransmission. While there are limitations to its use, CDMB has many advantages for lab experiments and has the potential to lead to the development of novel therapeutic agents. Further research is needed to fully understand its mechanisms of action and potential side effects.
Aplicaciones Científicas De Investigación
CDMB has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to increase dopamine levels in the brain, which is responsible for its therapeutic effects.
Propiedades
IUPAC Name |
4-[[1-(2-chlorophenyl)piperidin-4-yl]amino]-N,N-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O/c1-20(2)17(22)8-5-11-19-14-9-12-21(13-10-14)16-7-4-3-6-15(16)18/h3-4,6-7,14,19H,5,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSXFDJHRFLJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCNC1CCN(CC1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(6-methoxypyridin-3-yl)methyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B3981158.png)
![2-({[3-(2-chlorophenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid](/img/structure/B3981171.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3981177.png)
![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3981186.png)

![2-methoxy-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-phenylacetamide](/img/structure/B3981208.png)

![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[2-(3-pyridinyl)ethyl]acetamide](/img/structure/B3981216.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-biphenylcarboxamide](/img/structure/B3981221.png)
![6-(4-bromophenyl)-3,5,5-trimethyl-3-[2-(4-nitrophenyl)-2-oxoethyl]dihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3981226.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3981232.png)

![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3981259.png)
